4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole
Overview
Description
4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole is a chemical compound with the molecular formula C11H17IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole typically involves the reaction of 4-iodopyrazole with 3-(tetrahydro-pyran-2-yloxy)-propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazole: A simpler derivative of pyrazole with similar reactivity but lacking the tetrahydro-pyran-2-yloxy-propyl group.
1-[3-(Tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole: Similar structure but without the iodine atom.
Uniqueness
4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole is unique due to the presence of both the iodine atom and the tetrahydro-pyran-2-yloxy-propyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reports.
- Molecular Formula : C10H15IN2O2
- Molecular Weight : 322.14 g/mol
- CAS Number : 879487-88-4
- Density : 1.76 g/cm³ (predicted)
- Boiling Point : 394.2 °C (predicted)
The biological activity of pyrazole derivatives typically involves interaction with various biological targets, such as enzymes and receptors. For instance, some pyrazoles have been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR, which are critical in various signaling pathways related to tumor growth and survival .
Antitumor Activity
Recent studies have highlighted the efficacy of pyrazole derivatives in cancer treatment. For example:
- A study focused on the cytotoxic effects of several pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives exhibited significant cytotoxicity when used alone or in combination with doxorubicin, suggesting a potential synergistic effect .
- The compound's ability to inhibit telomerase activity and impact apoptosis pathways was also noted, indicating its potential as an antitumor agent.
Anti-inflammatory Effects
Pyrazoles are recognized for their anti-inflammatory properties. Research indicates that compounds within this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . The specific activity of this compound in this context remains to be fully elucidated but aligns with the broader pharmacological profile of pyrazole derivatives.
Antimicrobial Properties
The antimicrobial activity of pyrazoles has been documented in various studies. For instance, certain derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi . The exact mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly influence potency and selectivity against specific targets:
- Substituent Variations : The presence of iodine at the 4-position has been associated with enhanced biological activity due to increased lipophilicity and potential for better receptor interactions.
- Tetrahydropyran Moiety : This group may enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles .
Case Study 1: Antitumor Efficacy
A recent investigation into a series of pyrazole derivatives revealed that those with tetrahydropyran substituents exhibited enhanced cytotoxicity against breast cancer cells compared to their non-substituted counterparts. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, confirming the therapeutic potential of these compounds .
Case Study 2: Anti-inflammatory Activity
Another study assessed a range of pyrazole derivatives for their ability to inhibit COX enzymes. Results indicated that modifications at specific positions could lead to varying degrees of inhibition, with some compounds showing IC50 values in the low micromolar range, highlighting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
4-iodo-1-[3-(oxan-2-yloxy)propyl]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN2O2/c12-10-8-13-14(9-10)5-3-7-16-11-4-1-2-6-15-11/h8-9,11H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRCIAHIJGOXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCN2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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